molecular formula C13H9FO3 B13162208 2-(2-Fluorophenyl)-4-hydroxybenzoic acid

2-(2-Fluorophenyl)-4-hydroxybenzoic acid

Katalognummer: B13162208
Molekulargewicht: 232.21 g/mol
InChI-Schlüssel: ITZCUSYMCNJIPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluorophenyl)-4-hydroxybenzoic acid is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group on the benzoic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-4-hydroxybenzoic acid typically involves the introduction of a fluorine atom into the phenyl ring followed by the formation of the benzoic acid structure. One common method involves the use of fluorinated precursors and subsequent reactions to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using fluorinated benzene derivatives. The process often includes steps such as halogenation, hydroxylation, and carboxylation under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Fluorophenyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluorophenyl)-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

    2-Fluorophenylacetic acid: Similar in structure but lacks the hydroxyl group on the benzoic acid ring.

    4-Hydroxybenzoic acid: Lacks the fluorine atom on the phenyl ring.

Uniqueness: 2-(2-Fluorophenyl)-4-hydroxybenzoic acid is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H9FO3

Molekulargewicht

232.21 g/mol

IUPAC-Name

2-(2-fluorophenyl)-4-hydroxybenzoic acid

InChI

InChI=1S/C13H9FO3/c14-12-4-2-1-3-9(12)11-7-8(15)5-6-10(11)13(16)17/h1-7,15H,(H,16,17)

InChI-Schlüssel

ITZCUSYMCNJIPK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.